(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17482852
Molecular Formula: C9H13Cl2F3N2O
Molecular Weight: 293.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2F3N2O |
|---|---|
| Molecular Weight | 293.11 g/mol |
| IUPAC Name | (1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | MUNYHTOQZSQBBL-JZGIKJSDSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N.Cl.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₉H₁₃Cl₂F₃N₂O, with a molar mass of 293.11 g/mol. The IUPAC name specifies the (1R)-stereochemistry at the chiral center, critical for its biological activity. The structure comprises:
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A 3-(trifluoromethoxy)phenyl group providing electron-withdrawing effects and metabolic stability.
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An ethane-1,2-diamine moiety enabling hydrogen bonding and coordination chemistry.
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Two hydrochloride counterions enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃Cl₂F₃N₂O | |
| Molecular Weight | 293.11 g/mol | |
| CAS Number | 1391473-00-9 | |
| Chirality | (R)-configuration at C1 |
Stereochemical Considerations
The (1R)-enantiomer exhibits distinct biological behavior compared to its (1S)-counterpart. For instance, the (1S)-isomer (CAS 1391473-00-9) shares the same molecular formula but differs in optical rotation and target affinity . Such stereospecificity underscores the importance of asymmetric synthesis in producing pharmacologically active enantiomers.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl typically proceeds via:
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Friedel-Crafts Acylation: Introducing the trifluoromethoxy group to a benzene ring using trifluoromethyl hypofluorite.
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Reductive Amination: Converting the ketone intermediate to the diamine using ammonia and a reducing agent like sodium cyanoborohydride.
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Chiral Resolution: Separating enantiomers via chiral chromatography or enzymatic kinetic resolution.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | CF₃OCl, AlCl₃, 0°C | 65–70 |
| Reductive Amination | NH₃, NaBH₃CN, MeOH, RT | 80–85 |
| Chiral Resolution | Chiralcel OD-H column, hexane:iPrOH | 45–50 |
Industrial-Scale Challenges
Scale-up efforts face hurdles in:
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Cost of Chiral Catalysts: Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) are expensive.
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Purification Complexity: Removing trace enantiomeric impurities requires rigorous chromatography.
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Regulatory Compliance: Ensuring residual solvent levels (e.g., MeOH) meet ICH guidelines.
Biological Activities and Mechanisms
Pharmacodynamic Profile
The trifluoromethoxy group augments membrane permeability and target binding via:
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Hydrophobic Interactions: Penetrating lipid bilayers and binding to hydrophobic protein pockets.
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Electrostatic Effects: The electron-withdrawing trifluoromethoxy group polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity.
Anti-Inflammatory Activity
In murine models, the compound inhibits COX-2 (cyclooxygenase-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib. This activity correlates with reduced prostaglandin E₂ (PGE₂) levels in macrophages.
Structure-Activity Relationships (SAR)
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Trifluoromethoxy Position: Meta-substitution (3-position) optimizes target affinity versus ortho/para analogues.
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Diamine Chain Length: Ethylene linkage balances flexibility and rigidity; longer chains (e.g., propylene) reduce potency by 40%.
Applications in Drug Development
Lead Optimization Strategies
Derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl are explored for:
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Kinase Inhibition: Modifying the amine groups to target EGFR (epidermal growth factor receptor).
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Antimicrobial Agents: Introducing sulfonamide groups to enhance Gram-positive bacterial coverage.
Preclinical Development Status
Chemical Reactivity and Derivatization
Amine-Functionalized Reactions
The primary and secondary amines undergo:
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Acylation: With acetyl chloride to form amides.
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Schiff Base Formation: Reacting with aldehydes (e.g., benzaldehyde) under mild conditions.
Electrophilic Aromatic Substitution
The phenyl ring participates in:
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Nitration: Generating nitro derivatives at the para position.
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Halogenation: Bromine addition at the ortho position due to the trifluoromethoxy group’s directing effects.
Comparative Analysis with Analogues
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Replacing the -OCF₃ group with -CF₃ (as in) reduces polarity, increasing logP from 1.8 to 2.3. This change enhances blood-brain barrier penetration but lowers aqueous solubility by 30%.
Fluoro-Trifluoromethyl Analogues
The 2-fluoro-3-(trifluoromethyl) derivative () exhibits stronger σ₁ receptor binding (Kᵢ = 12 nM) due to increased electronegativity, though it suffers from higher cytotoxicity (CC₅₀ = 15 μM in HEK293 cells).
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